molecular formula C11H12BrClO B1375081 6-Bromo-8-chloro-4,4-dimethylchroman CAS No. 1350761-25-9

6-Bromo-8-chloro-4,4-dimethylchroman

Cat. No.: B1375081
CAS No.: 1350761-25-9
M. Wt: 275.57 g/mol
InChI Key: OWUPEZSDXMWDTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-4,4-dimethylchroman typically involves the bromination and chlorination of 4,4-dimethylchroman. The reaction conditions often include the use of bromine and chlorine as reagents, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-4,4-dimethylchroman undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-chloro-4,4-dimethylchroman has attracted significant interest in scientific research due to its diverse biological properties and potential applications. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylchroman involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-chloro-4,4-dimethylchroman: C11H12BrClO

    8-Bromo-6-chloro-4,4-dimethylchroman: C11H12BrClO

Uniqueness

This compound is unique due to its specific substitution pattern on the chroman ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for diverse chemical modifications and functionalization.

Properties

IUPAC Name

6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPEZSDXMWDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of aluminum chloride (403 mg, 3.03 mmol) and dichloromethane (10.0 mL) cooled to −78° C. was added 4-bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene (758 mg, 2.75 mmol) in dichloromethane (6.00 mL) via a cannula to give a light yellow solution. The reaction mixture was allowed to warm to room temperature, stirred for 5 minutes, and then poured into an Erlenmeyer flask containing a cold 10% NaOH solution (75.0 mL). The mixture was extracted with hexane (40.0 mL, 3×) and the combined organic layers were dried over Na2SO4, filtered, and concentrated under vacuum. The crude mixture was purified by silica gel chromatography eluting with 0-5% EtOAc/hexanes to afford the desired product as a colorless oil.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
758 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-chloro-4,4-dimethylchroman
Reactant of Route 2
6-Bromo-8-chloro-4,4-dimethylchroman
Reactant of Route 3
6-Bromo-8-chloro-4,4-dimethylchroman
Reactant of Route 4
6-Bromo-8-chloro-4,4-dimethylchroman
Reactant of Route 5
Reactant of Route 5
6-Bromo-8-chloro-4,4-dimethylchroman
Reactant of Route 6
6-Bromo-8-chloro-4,4-dimethylchroman

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